N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE
Overview
Description
N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring, a benzyl group, and a thienyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with an appropriate benzyl halide under basic conditions.
Introduction of the thienyl acetamide moiety: This step involves the reaction of the intermediate with 2-thienyl acetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted pyrazole derivatives.
Scientific Research Applications
N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
N-({4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYL)-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to the presence of both a thienyl ring and a pyrazole ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-15-10-20-21(12-15)11-14-5-3-13(4-6-14)9-19-17(22)8-16-2-1-7-23-16/h1-7,10,12H,8-9,11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXSLJLAISISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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